2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid
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Overview
Description
2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid is a chemical compound with the CAS Number: 142994-04-5. It has a molecular weight of 218.21 . The IUPAC name for this compound is 2-fluoro-4-(methylsulfonyl)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7FO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11). This code provides a specific representation of the molecule’s structure .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further investigation.Scientific Research Applications
Herbicide Development and Selectivity
- The introduction of fluorine atoms into certain compounds has been shown to significantly alter herbicidal properties, leading to improved broad-leaf activity and selectivity in crops such as rice, cereals, and maize. This modification approach, including the use of fluorinated intermediates, is instrumental in developing new herbicidal compounds with enhanced selectivity and effectiveness (Hamprecht, Würzer, & Witschel, 2004).
Synthesis of Fluorinated Compounds
- Research has demonstrated practical methods for synthesizing fluorinated analogs, such as 4-fluoro-2-(methylthio)benzylamine and its corresponding sulfone and sulfonamide derivatives. These compounds are valuable intermediates in organic synthesis, showcasing the utility of fluorine incorporation in diversifying chemical structures and properties (Perlow, Kuo, Moritz, Wai, & Egbertson, 2007).
Anticancer Applications
- Fluorinated compounds have been explored for their potential in treating cancer, particularly as inhibitors of specific kinases. Such compounds, including those with fluorine substitutions, may offer new avenues for cancer therapy by targeting critical pathways involved in cancer cell proliferation and survival (ロバート ヘンリー,ジェームズ, 2006).
Advanced Material Synthesis
- Novel methodologies have been developed for the synthesis of complex fluorinated materials, such as magnetic nanocatalysts for the green synthesis of tetrazoles. These approaches highlight the role of fluorinated compounds in creating materials with unique properties and applications in catalysis and green chemistry (Ghasemzadeh & Akhlaghinia, 2017).
Environmental and Green Chemistry
- The study of the degradation behavior of fluorotelomer sulfonic acid derivatives, used as alternatives to environmentally persistent perfluorinated compounds, underscores the importance of understanding the environmental fate and treatability of fluorinated organics. This research is crucial for developing strategies to mitigate the impact of these compounds on the environment (Bao, Deng, Cagnetta, Huang, & Yu, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-fluoro-4-methyl-5-methylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-5-3-7(10)6(9(11)12)4-8(5)15(2,13)14/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXMIAHJZONUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1897051-52-3 |
Source
|
Record name | 2-fluoro-5-methanesulfonyl-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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